molecular formula C8H10N2O3 B12213998 4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12213998
M. Wt: 182.18 g/mol
InChI Key: RZKJUENTVSAPMB-UHFFFAOYSA-N
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Description

4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid: is an organic compound with a molecular formula of C8H10N2O3. This compound is characterized by the presence of a pyrazole ring substituted with a formyl group at the 4-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 3-position. It is a versatile compound used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-formyl-1-(propan-2-yl)-1H-pyrazole with a suitable carboxylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving efficient production with minimal waste and high consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions and mechanisms .

Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 4-Formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
  • Ethyl 4-formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

Comparison: 4-Formyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

4-formyl-1-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-5(2)10-3-6(4-11)7(9-10)8(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

RZKJUENTVSAPMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)O)C=O

Origin of Product

United States

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